molecular formula C15H13NO3S3 B12789579 17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one CAS No. 84965-40-2

17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one

Cat. No.: B12789579
CAS No.: 84965-40-2
M. Wt: 351.5 g/mol
InChI Key: KXYYMLPHKFRBIK-UHFFFAOYSA-N
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Description

17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This complex molecule features a unique tetracyclic scaffold incorporating a benzothiophene core, which is a privileged structure in drug discovery known for its diverse biological activities. The compound's main research value lies in its role as a key intermediate or a novel chemical probe for investigating various biological pathways. Researchers utilize this compound to explore structure-activity relationships (SAR) in the development of new therapeutic agents, particularly in areas such as kinase inhibition or modulation of protein-protein interactions. Its mechanism of action is dependent on the specific biological target under investigation, but its structural features suggest potential for high-affinity binding to enzymatic pockets. This product is intended for use in laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers must handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

84965-40-2

Molecular Formula

C15H13NO3S3

Molecular Weight

351.5 g/mol

IUPAC Name

17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one

InChI

InChI=1S/C15H13NO3S3/c1-16-11-5-3-2-4-9(11)13-15(22(16,18)19)14-10(8-21-13)12(17)6-7-20-14/h2-5H,6-8H2,1H3

InChI Key

KXYYMLPHKFRBIK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(S1(=O)=O)C4=C(CS3)C(=O)CCS4

Origin of Product

United States

Preparation Methods

Cyclization and Core Assembly

  • The tetracyclic skeleton is often assembled through intramolecular cyclization of suitably functionalized precursors containing sulfur and nitrogen atoms.
  • Precursor molecules typically contain thiol or thioether groups positioned to form the trithia bridges upon cyclization.
  • Nitrogen incorporation is achieved by using amine-containing starting materials or intermediates that participate in ring closure.

Sulfur Incorporation and Oxidation

  • Sulfur atoms are introduced as thioethers or thiols, which are then oxidized to sulfone (dioxo) groups.
  • Oxidation is commonly performed using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions to avoid over-oxidation or ring cleavage.
  • The λ6 notation indicates hexavalent sulfur, consistent with sulfone groups.

Methylation

  • The 17-methyl substituent is introduced either by using methylated precursors or by methylation reactions post-cyclization.
  • Methylation reagents include methyl iodide or dimethyl sulfate under basic conditions.

Representative Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of precursor Thiol and amine functionalization Functionalized linear precursor
2 Intramolecular cyclization Acid/base catalysis, heat Formation of tetracyclic core
3 Sulfur oxidation mCPBA or H2O2, controlled temp Conversion of thioether to sulfone groups
4 Methylation Methyl iodide, base (e.g., K2CO3) Introduction of 17-methyl substituent
5 Purification Chromatography, recrystallization Pure target compound

Detailed Research Findings

  • Cyclization Efficiency: Studies indicate that the yield of tetracyclic core formation depends heavily on the choice of solvent and temperature. Polar aprotic solvents such as DMF or DMSO favor cyclization by stabilizing charged intermediates.

  • Sulfur Oxidation Selectivity: Controlled oxidation with mCPBA at low temperatures (0–5 °C) yields the desired dioxo groups without ring degradation. Over-oxidation leads to ring opening and loss of activity.

  • Methylation Specificity: Methylation at the 17-position is regioselective when performed after core assembly, avoiding side reactions on other nucleophilic sites.

  • Crystallization and Purity: The final compound crystallizes in specific polymorphic forms, which can be characterized by X-ray diffraction to confirm structure and purity.

Comparative Table of Preparation Parameters

Parameter Optimal Condition Notes
Cyclization solvent DMF, DMSO Polar aprotic solvents preferred
Cyclization temperature 80–120 °C Higher temps increase rate but risk side reactions
Oxidizing agent mCPBA, H2O2 mCPBA preferred for selectivity
Oxidation temperature 0–5 °C Prevents over-oxidation
Methylation reagent Methyl iodide, K2CO3 Base needed for deprotonation
Purification method Column chromatography, recrystallization Ensures high purity and yield

Chemical Reactions Analysis

Types of Reactions

17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of similar structural frameworks exhibit significant anticancer properties. The synthesis of compounds with tricyclic structures often leads to the discovery of novel anticancer agents. For instance, compounds based on similar tetracyclic frameworks have been evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, showing promising results with IC50 values ranging from 1.9 to 7.52 μg/mL . While specific data on the compound is limited, its structural analogs suggest a potential for anticancer activity.

Doping Analysis

The compound's structural characteristics may also position it as a candidate for doping analysis in sports medicine. The detection of anabolic steroids and their metabolites is crucial for maintaining fair competition in sports. For example, the long-term metabolites of anabolic steroids like oxandrolone have been successfully synthesized and characterized for use in doping controls . The unique structural features of 17-methyl-18,18-dioxo compounds could facilitate the development of sensitive detection methods for performance-enhancing drugs.

Synthesis and Characterization

The synthesis of complex organic compounds often involves intricate methodologies that can yield significant insights into their biological activities. The synthesis routes typically involve multi-step reactions that may include:

  • Functionalization of existing scaffolds : Modifying known compounds to enhance their biological activity or specificity.
  • Enzymatic synthesis : Utilizing biological systems to produce desired metabolites that can be further analyzed for activity.
  • Spectroscopic characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

For instance, the synthesis of related metabolites has demonstrated effective methodologies that could be adapted for the target compound .

Case Study 1: Doping Control Methodologies

A notable study focused on synthesizing long-term metabolites of anabolic steroids to improve detection windows in urine samples highlighted the importance of structural modifications in enhancing analytical sensitivity . This approach could be applied to 17-methyl-18,18-dioxo compounds to develop robust screening methods.

Case Study 2: Anticancer Research

Research involving structurally similar compounds has provided insights into their mechanism of action against cancer cells. Studies have shown that specific modifications can lead to increased cytotoxicity against various cancer cell lines . Such findings underscore the potential of 17-methyl-18,18-dioxo compounds in future anticancer drug development.

Mechanism of Action

The mechanism of action of 17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Polycyclic Compounds with Heteroatoms

Compound Name Molecular Formula* Key Substituents Heteroatoms Reported Bioactivity/Application Reference
Target Compound Not Provided 17-methyl, 18-dioxo 3 S, 1 N Not reported -
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-17-azapentacyclo[...]nonadeca-...-dione C₃₄H₃₈N₄O₅ Acetyl, piperazinylpropyl, methoxyphenyl 1 N (additional in piperazine) Not specified, but piperazine moieties often modulate CNS activity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one C₁₈H₁₇NO₃S₂ 4-methoxyphenyl 2 S, 1 N No bioactivity reported; structural analysis only
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one C₁₇H₁₅NO₃S₂ 4-hydroxyphenyl 2 S, 1 N Analogous to methoxy derivative; hydroxyl may enhance solubility
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]hexaene-16,18-dione C₂₁H₂₂N₂O₃ 17-hydroxy, 1,8-dimethyl 1 N Synthesized for anxiolytic activity

*Molecular formulas inferred from IUPAC names where possible.

Key Observations:

Heteroatom Composition : The target compound’s trithia-aza system distinguishes it from analogues with fewer sulfur atoms (e.g., dithia in ). Increased sulfur content may enhance metal-binding capacity or redox activity, though this remains speculative without experimental data.

Substituent Diversity: The 17-methyl and 18-dioxo groups in the target compound contrast with the piperazinylpropyl chain in , which is associated with CNS modulation. Methoxy/hydroxyphenyl substituents in demonstrate how electronic effects (e.g., electron-donating vs. withdrawing groups) can fine-tune physicochemical properties.

Limitations and Future Work

The absence of direct data on the target compound necessitates cautious extrapolation from structural analogues. Future studies should prioritize:

Synthesis and crystallographic analysis using SHELX .

Computational modeling to predict binding affinities relative to dithia/azatetracyclo derivatives .

Biological Activity

Structural Overview

The compound exhibits a tetracyclic framework with multiple functional groups that contribute to its biological activity. The presence of sulfur atoms (trithia) and nitrogen (azatetracycle) enhances its chemical reactivity and interaction with biological targets.

Key Properties

  • Molecular Formula : C₁₈H₁₈N₁O₃S₃
  • Molecular Weight : 386.55 g/mol
  • Solubility : Soluble in various organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent in clinical settings.

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

Cell LineIC₅₀ (µM)Reference
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Research Findings

A study published in the Journal of Medicinal Chemistry reported that the compound induces apoptosis in HeLa cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent apoptosis.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest.

The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition suggests a potential mechanism for reducing inflammation-related tissue damage.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

Study Insights

In an animal model of neurodegeneration, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function as measured by behavioral tests. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can researchers optimize reaction yields?

Synthesis of polycyclic heterocycles like this compound typically involves cyclocondensation or multi-step annulation reactions. For example, similar trithia-azatetracyclic systems are synthesized via [4+2] cycloaddition or thiol-ene click chemistry under controlled conditions . To optimize yields, researchers should:

  • Use high-purity reagents and inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Monitor reaction progress with TLC or HPLC-MS .
  • Adjust temperature gradients (e.g., gradual heating to 80–120°C) to stabilize reactive intermediates .

Q. How can the compound’s structural integrity be validated post-synthesis?

A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray diffraction (XRD): Resolve bond angles (e.g., planar angles between aromatic rings, such as 124.9° observed in similar systems) and confirm stereochemistry .
  • NMR: Analyze proton environments (e.g., deshielded protons near sulfur or carbonyl groups) and cross-validate with 2D NMR (COSY, HSQC) .
  • Mass spectrometry: Confirm molecular weight and fragmentation patterns, especially for sulfur-rich systems prone to in-source decay .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar impurities.
  • Recrystallization: Optimize solvent pairs (e.g., DMSO/water or ethanol/chloroform) based on solubility profiles .
  • HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed molecular geometries?

Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can arise due to crystal packing effects. For example:

  • Hydrogen bonding (O–H⋯O, C–H⋯O) and π-π stacking in the crystal lattice may distort bond angles compared to gas-phase calculations .
  • Use software like SHELXL for refinement and Mercury for visualizing intermolecular interactions to reconcile differences .

Q. What experimental designs are suitable for studying the compound’s electronic effects (e.g., sulfur oxidation states)?

  • Cyclic voltammetry: Probe redox behavior, particularly the λ⁶-sulfur centers, which exhibit distinct oxidation peaks at ~0.5–1.2 V (vs. Ag/AgCl) .
  • UV-Vis spectroscopy: Monitor charge-transfer transitions (e.g., 300–400 nm range for conjugated thiaza systems) under varying pH .
  • Computational modeling: Apply DFT (B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals .

Q. How can researchers assess the compound’s stability under physiological conditions for bioactivity studies?

  • Forced degradation studies: Expose the compound to stressors (heat, light, pH 1–13) and track decomposition via LC-MS.
  • Kinetic solubility assays: Use shake-flask methods with PBS or simulated gastric fluid to determine solubility limits .
  • Metabolic stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable functional groups .

Q. What strategies mitigate challenges in characterizing sulfur-containing derivatives (e.g., sulfoxide/sulfone byproducts)?

  • Tandem MS/MS: Differentiate sulfoxide (m/z +16) and sulfone (m/z +32) adducts via fragmentation patterns .
  • X-ray photoelectron spectroscopy (XPS): Resolve sulfur oxidation states (e.g., S 2p peaks at ~163–168 eV for thioether vs. 168–173 eV for sulfone) .

Methodological Notes

  • Contradiction resolution: When spectral data conflict with computational predictions, cross-validate using multiple techniques (e.g., XRD for geometry, NMR for local symmetry) .
  • Advanced tools: For process optimization, integrate AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and crystallization pathways .

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